2-cyclohexyl-5-methyl-1H-imidazole
Description
Structure
3D Structure
Properties
CAS No. |
14085-44-0 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2-cyclohexyl-5-methyl-1H-imidazole |
InChI |
InChI=1S/C10H16N2/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,11,12) |
InChI Key |
ACKLHLPNCLNXBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2CCCCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations for 2 Cyclohexyl 5 Methyl 1h Imidazole and Its Derivatives
Strategies for Imidazole (B134444) Ring Construction and Cyclization
The formation of the imidazole core is a fundamental step in the synthesis of 2-cyclohexyl-5-methyl-1H-imidazole. Various methods have been developed for the construction of the imidazole ring, ranging from classical condensation reactions to modern catalytic protocols.
Cyclocondensation Approaches to 1H-Imidazole Core
Cyclocondensation reactions are a cornerstone of imidazole synthesis, typically involving the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonia source. The Debus-Radziszewski synthesis, first reported in 1858, is a classic example of this approach. researchgate.netorganic-chemistry.org In the context of synthesizing this compound, a plausible Debus-Radziszewski-type reaction would involve the condensation of methylglyoxal (B44143) (a 1,2-dicarbonyl compound), cyclohexanecarboxaldehyde (B41370), and ammonia. researchgate.net
The general mechanism of the Debus-Radziszewski synthesis proceeds in two main stages. Initially, the dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde to form the imidazole ring after dehydration. researchgate.net A modification of this reaction, using a primary amine in place of one equivalent of ammonia, can lead to N-substituted imidazoles. researchgate.net
Another viable cyclocondensation approach involves the reaction of an α-haloketone with an amidine. For the synthesis of the target molecule, this would entail the reaction of cyclohexanecarboxamidine with a C3 synthon bearing a methyl group and a suitable leaving group, such as 1-chloro-2-propanone or 1-bromo-2-propanone. The amidine provides the N-C-N fragment, while the α-haloketone supplies the remaining carbon atoms of the imidazole ring.
Table 1: Examples of Cyclocondensation Reactions for Imidazole Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| Benzil | Benzaldehyde | Ammonium (B1175870) acetate (B1210297) | Microwave, solvent-free | 2,4,5-Triphenyl-1H-imidazole | High |
| Glyoxal | Formaldehyde | Ammonia | Not specified | 1H-Imidazole | Low |
| Benzil | Aromatic Aldehydes | Ammonium acetate | Silicotungstic acid, ethanol (B145695), reflux | 2,4,5-Trisubstituted imidazoles | Good |
This table presents examples of related cyclocondensation reactions to illustrate the general methodology.
Metal-Free and Catalytic Cyclization Protocols for Imidazole Formation
In recent years, there has been a significant drive towards the development of more environmentally benign and efficient synthetic methods. Metal-free and catalytic cyclization protocols for imidazole synthesis align with these goals. These methods often offer milder reaction conditions and improved yields compared to some classical approaches.
Metal-free syntheses can be promoted by acids or bases. tsijournals.com For instance, a metal-free, acid-promoted multicomponent reaction has been developed for the construction of tri- and tetrasubstituted imidazoles with good to excellent yields. tsijournals.com Such a strategy could potentially be adapted for the synthesis of this compound.
Catalytic methods often employ transition metals to facilitate the cyclization process. However, even in catalytic systems, there is a trend towards using more sustainable and readily available catalysts. For example, a novel polymeric catalyst has been used for the efficient synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. researchgate.net
One-Pot Heterocyclization Techniques for Imidazole Scaffolds
One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time and resources. Several one-pot methods for the synthesis of substituted imidazoles have been reported. tsijournals.com These often involve the in situ generation of intermediates that then react further to form the final imidazole product.
A plausible one-pot synthesis of this compound could involve the reaction of cyclohexanecarboxaldehyde, an aminoacetone derivative (as a source of the methyl-substituted C2 fragment), and an ammonia source. The reaction conditions would be optimized to promote the sequential formation of the necessary bonds to construct the imidazole ring in a single reaction vessel. For example, a one-pot synthesis of 2,4,5-trisubstituted imidazoles has been achieved by the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate, often under microwave irradiation to accelerate the reaction.
The van Leusen imidazole synthesis is another powerful one-pot method that utilizes tosylmethyl isocyanide (TosMIC). organic-chemistry.org This reaction typically involves the [3+2] cycloaddition of TosMIC to an aldimine, which can be formed in situ from an aldehyde and an amine. For the target molecule, this could involve the reaction of an imine derived from cyclohexanecarboxaldehyde and ammonia with a derivative of TosMIC that would introduce the methyl group at the C-5 position. A notable aspect of the van Leusen synthesis is its ability to produce 1,5-disubstituted and 1,4,5-trisubstituted imidazoles.
Table 2: Examples of One-Pot Imidazole Syntheses
| Starting Materials | Reagents | Conditions | Product Type |
|---|---|---|---|
| Aldehyde, Benzil, Ammonium acetate | Cupric chloride, Microwave | Solvent-free, 15 min | 2,4,5-Trisubstituted imidazoles |
| Aldehyde, Amine, TosMIC | Base (e.g., K2CO3) | Stepwise in one pot | 1,4,5-Trisubstituted imidazoles |
| 1,2-Diketone, Aldehyde, Ammonium acetate | Polymeric acid catalyst | Solvent-free, 110°C | 2,4,5-Trisubstituted imidazoles |
This table provides illustrative examples of one-pot synthetic strategies for substituted imidazoles.
Regioselective Introduction of Cyclohexyl and Methyl Moieties
An alternative to constructing the imidazole ring with the substituents already in place is the functionalization of a pre-existing imidazole core. This requires highly regioselective methods to introduce the cyclohexyl and methyl groups at the desired C-2 and C-5 positions, respectively.
Elaboration of the C-2 Position with Cyclohexyl Groups
The C-2 position of the imidazole ring is the most acidic and is therefore susceptible to deprotonation followed by reaction with an electrophile. This provides a viable route for the introduction of a cyclohexyl group. The synthesis could start from a 5-methyl-1H-imidazole, which would be deprotonated with a strong base like n-butyllithium, followed by quenching with a cyclohexyl halide (e.g., cyclohexyl bromide).
Alternatively, direct C-H functionalization methods have emerged as powerful tools in organic synthesis. Palladium-catalyzed C-H arylation has been successfully applied to the C-2 position of imidazoles. While this is typically used for aryl groups, similar catalytic systems could potentially be developed for the introduction of alkyl groups like cyclohexyl.
Another approach involves the synthesis of a 2-thioimidazole derivative, which can then be subjected to desulfurization reactions. For example, 4,5-diphenyl-1H-imidazol-2-thiol can be reacted with benzyl (B1604629) bromide derivatives to yield 2-(benzylthio)-4,5-diphenyl-1H-imidazoles. A similar strategy could be envisioned where a 5-methyl-1H-imidazole-2-thiol is reacted with a cyclohexyl halide, followed by a desulfurization step.
Functionalization of the C-5 Position with Methyl Substituents
The regioselective introduction of a methyl group at the C-5 position of a 2-cyclohexyl-1H-imidazole presents a different challenge. The C-5 position is generally more susceptible to electrophilic substitution than the C-4 position. However, direct C-H methylation of imidazoles can be difficult and may lead to a mixture of products.
A more controlled approach would be to use a starting material where the C-5 position is pre-functionalized with a group that can be converted to a methyl group. For example, a 2-cyclohexyl-1H-imidazole-5-carboxaldehyde could be synthesized and then reduced to the corresponding hydroxymethyl group, which could be further transformed into a methyl group. A new regioselective synthesis of 1,2,5-trisubstituted 1H-imidazoles has been reported, which could be a potential route to such an intermediate.
Another strategy involves the use of protecting groups to direct the regioselectivity of functionalization. The use of a removable protecting group on one of the nitrogen atoms can influence the reactivity of the different carbon positions, allowing for a more controlled introduction of the methyl group. For instance, a highly regioselective N-methylation of (benz)imidazoles to furnish the sterically more hindered isomer has been developed, highlighting the possibility of controlling the site of functionalization.
Multi-Component Reactions for Substituted Imidazoles
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step, thereby minimizing waste and simplifying reaction procedures. The Debus-Radziszewski imidazole synthesis is a classic and versatile MCR for the preparation of polysubstituted imidazoles. wikipedia.orgscribd.com
This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) to form the imidazole ring. wikipedia.orgscribd.com For the synthesis of this compound, a plausible approach using the Debus-Radziszewski reaction would involve the reaction of methylglyoxal (a 1,2-dicarbonyl compound), cyclohexanecarboxaldehyde, and two equivalents of ammonia. The reaction proceeds through the initial formation of a diimine from the dicarbonyl compound and ammonia, which then condenses with the aldehyde to yield the desired imidazole. wikipedia.org
The general applicability of the Debus-Radziszewski reaction is well-documented for a wide range of aldehydes and dicarbonyl compounds, making it a robust method for generating libraries of substituted imidazoles. bohrium.comresearchgate.net
Derivatization Strategies for this compound Analogues
Further functionalization of the pre-formed this compound scaffold allows for the synthesis of a diverse range of analogues. These derivatization strategies can target the nitrogen atoms of the imidazole ring or the carbon atoms, leading to the introduction of various pharmacophoric groups.
Synthesis of Imidazole-Based Sulfonamide Derivatives
Imidazole-containing sulfonamides are a class of compounds with significant biological activities. The synthesis of such derivatives of this compound can be achieved by reacting the parent imidazole with a suitable sulfonyl chloride in the presence of a base. The sulfonylation can occur at one of the nitrogen atoms of the imidazole ring. The regioselectivity of the reaction can be influenced by the reaction conditions and the nature of the substituents on the imidazole ring.
For instance, treatment of a substituted imidazole with an arylsulfonyl chloride in a solvent like dichloromethane (B109758) and in the presence of a base such as triethylamine (B128534) can yield the corresponding N-sulfonylated imidazole. A variety of sulfonyl chlorides can be employed, allowing for the introduction of different aryl or alkylsulfonyl moieties. researchgate.net
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| Substituted Imidazole | Arylsulfonyl chloride | Triethylamine | Dichloromethane | Imidazole-based sulfonamide |
| 2-Aminothiazole | Sulfonyl chloride | Pyridine | Dichloromethane | Thiazole-based sulfonamide |
This table presents generalized reaction conditions for the synthesis of imidazole-based sulfonamides.
Preparation of Imidazole N-Oxides and Related Functional Groups
Imidazole N-oxides are valuable synthetic intermediates that can be used to further functionalize the imidazole ring. The direct N-oxidation of imidazoles can sometimes be challenging. However, general methods for the preparation of N-oxides of nitrogen-containing heterocycles involve the use of oxidizing agents such as hydrogen peroxide in the presence of a suitable catalyst or peroxy acids. orgsyn.orggithub.io
A common method for the synthesis of imidazole N-oxides involves the cyclization of α-hydroxyimino ketones with formaldimines. nih.gov For a this compound N-oxide, a retrosynthetic analysis would suggest starting materials such as an appropriately substituted α-hydroxyimino ketone and a cyclohexyl-substituted formaldimine.
Once formed, the N-oxide functionality can activate the imidazole ring for various transformations, including nucleophilic substitution and cycloaddition reactions, allowing for the introduction of a wide range of substituents. nih.gov
Introduction of Carboxamide and Nitrile Substituents
The introduction of carboxamide and nitrile groups onto the imidazole ring can significantly modify the electronic and steric properties of the molecule, influencing its biological activity. These functional groups can be introduced through various synthetic routes.
For the synthesis of imidazolecarboxamides, one common approach involves the conversion of a corresponding carboxylic acid derivative. If a this compound-4-carboxylic acid is available, it can be coupled with a variety of amines using standard peptide coupling reagents to afford the desired carboxamides. nih.gov Alternatively, multicomponent reactions can be designed to directly incorporate the carboxamide functionality during the imidazole ring formation.
The synthesis of imidazole carbonitriles can be achieved from the corresponding imidazole N-oxides. Reaction of an imidazole N-oxide with trimethylsilyl (B98337) cyanide in the presence of a base like triethylamine can lead to the formation of cyano-substituted imidazoles. The position of cyanation can be influenced by the reaction conditions, such as temperature and solvent polarity. nih.gov
Methodological Advancements in Imidazole Synthesis
Continuous efforts are being made to improve the efficiency, sustainability, and scope of imidazole synthesis. These advancements focus on the optimization of reaction conditions and the development of novel catalytic systems.
Optimization of Reaction Conditions and Yields
The yield of multi-component reactions for imidazole synthesis, such as the Debus-Radziszewski reaction, can be highly dependent on the reaction conditions. Factors such as the choice of solvent, catalyst, temperature, and reaction time play a crucial role in maximizing the product yield and minimizing the formation of side products. ijprajournal.comgithub.io
Recent research has explored the use of various catalysts to improve the efficiency of these reactions. These include Lewis acids, Brønsted acids, ionic liquids, and solid-supported catalysts. For example, the use of a deep eutectic solvent (DES) like urea–ZnCl2 has been shown to significantly enhance the yield of 2,4,5-triphenyl-1H-imidazole to 99% in a shorter reaction time compared to uncatalyzed reactions. ijprajournal.com Similarly, catalysts like silicotungstic acid and lactic acid have been employed to achieve high yields of trisubstituted imidazoles. ijprajournal.com
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating imidazole synthesis, often leading to higher yields in significantly reduced reaction times compared to conventional heating methods. orientjchem.org The optimization of these parameters is crucial for the development of efficient and scalable synthetic routes to this compound and its derivatives.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Urea–ZnCl2 DES | - | 110 | 30 min | 99 | ijprajournal.com |
| Silicotungstic acid (7.5 mol%) | Ethanol | Reflux | - | 94 | ijprajournal.com |
| Lactic acid | - | 160 | - | 92 | ijprajournal.com |
| DABCO | t-Butanol | 60-65 | 12 h | 92 | ijprajournal.com |
This table summarizes various optimized conditions for the Debus-Radziszewski synthesis of trisubstituted imidazoles.
Purity Assessment and Isolation Techniques for this compound and its Derivatives
The rigorous assessment of purity and effective isolation of this compound and its derivatives are critical steps in their synthesis and characterization, ensuring the removal of unreacted starting materials, catalysts, and by-products. The methodologies employed are standard for substituted imidazoles and rely on a combination of chromatographic and spectroscopic techniques.
Purity Assessment
The determination of the purity of this compound is primarily achieved through a combination of chromatographic and spectroscopic methods. These techniques provide both qualitative and quantitative information about the composition of the sample.
Chromatographic Methods:
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for the rapid, qualitative monitoring of reaction progress and for preliminary purity checks. A suitable mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate, is used to separate the target compound from impurities on a silica (B1680970) gel plate. The spots can be visualized under UV light or by using staining agents.
High-Performance Liquid Chromatography (HPLC): For a more precise quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase (RP) HPLC method is commonly employed for imidazole derivatives. sielc.com This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. A typical mobile phase could be a gradient mixture of acetonitrile (B52724) and water, often with a small amount of an acid modifier like formic acid or phosphoric acid to improve peak shape. sielc.com The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the synthesized compound and assessing its purity. The presence of unexpected signals in the spectra can indicate impurities. For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the cyclohexyl, methyl, and imidazole ring protons. Integration of these signals can also provide an estimate of purity.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) combine the separation power of HPLC with the detection capabilities of MS, allowing for the identification of impurities by their mass-to-charge ratio.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups within the molecule. For this compound, characteristic N-H and C-N stretching vibrations would be expected. While not as effective for quantitative purity assessment as HPLC, it serves as a good qualitative check.
The following table summarizes the analytical techniques used for the purity assessment of imidazole derivatives:
| Technique | Purpose | Typical Conditions/Observations |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check | Silica gel plate; Mobile phase: Hexane/Ethyl Acetate; Visualization: UV light |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis | Reverse-phase C18 column; Mobile phase: Acetonitrile/Water gradient with formic acid |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation, purity assessment | Characteristic chemical shifts for cyclohexyl, methyl, and imidazole protons |
| Mass Spectrometry (MS) / LC-MS | Molecular weight determination, impurity identification | Provides mass-to-charge ratio of the parent compound and any impurities |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic N-H and C-N stretching frequencies |
Isolation Techniques
Following the synthesis, this compound must be isolated from the reaction mixture and purified. The choice of isolation technique depends on the physical state of the compound and the nature of the impurities.
Extraction: The initial work-up of the reaction mixture often involves liquid-liquid extraction. After quenching the reaction, the product is typically extracted into an organic solvent like ethyl acetate or dichloromethane from an aqueous solution. The organic layers are then combined, washed with brine to remove residual water, and dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate.
Column Chromatography: The most common method for the purification of imidazole derivatives is column chromatography over silica gel. The crude product, obtained after evaporation of the solvent from the extraction step, is loaded onto a silica gel column. A carefully selected eluent system, similar to that used for TLC (e.g., a gradient of ethyl acetate in hexane), is then passed through the column to separate the desired compound from impurities based on their differential adsorption to the stationary phase. Fractions are collected and analyzed by TLC to identify those containing the pure product.
Crystallization/Recrystallization: If the synthesized this compound is a solid, crystallization or recrystallization can be a highly effective purification method. This involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly. The pure compound will crystallize out, leaving the more soluble impurities in the mother liquor. The choice of solvent is crucial and is often determined empirically.
Distillation: For liquid imidazole derivatives with sufficient thermal stability, distillation under reduced pressure (vacuum distillation) can be used for purification, especially for removing non-volatile impurities.
The selection and combination of these techniques are tailored to the specific properties of this compound and the impurities present to achieve the desired level of purity.
Spectroscopic Characterization and Structural Elucidation of 2 Cyclohexyl 5 Methyl 1h Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For 2-cyclohexyl-5-methyl-1H-imidazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be required for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation
A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the cyclohexyl, methyl, and imidazole (B134444) groups. The approximate chemical shifts (δ) for these protons can be predicted based on the analysis of similar structures.
Predicted ¹H NMR Data:
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Imidazole N-H | 11.0 - 13.0 | Broad Singlet |
| Imidazole C-H | 6.5 - 7.5 | Singlet |
| Cyclohexyl C-H (methine) | 2.5 - 3.5 | Multiplet |
| Methyl (CH₃) | 2.0 - 2.5 | Singlet |
| Cyclohexyl CH₂ | 1.0 - 2.0 | Multiplets |
The broadness of the N-H signal is due to quadrupole broadening and potential proton exchange. The exact chemical shifts and coupling constants would be critical for confirming the connectivity of the atoms.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.
Predicted ¹³C NMR Data:
| Carbon Type | Predicted Chemical Shift (ppm) |
| Imidazole C2 | 140 - 150 |
| Imidazole C4/C5 | 115 - 135 |
| Cyclohexyl C1 (methine) | 35 - 45 |
| Cyclohexyl C2/C6 | 30 - 40 |
| Cyclohexyl C3/C5 | 25 - 35 |
| Cyclohexyl C4 | 20 - 30 |
| Methyl (CH₃) | 10 - 15 |
The specific chemical shifts would be influenced by the electronic environment of each carbon atom.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity between the different structural fragments, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For instance, it would show the connectivity within the cyclohexyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the cyclohexyl ring, the methyl group, and the imidazole ring. For example, correlations between the cyclohexyl methine proton and the C2 carbon of the imidazole ring would confirm the attachment point.
Infrared (IR) Spectroscopy for Vibrational Mode Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Imidazole) | Stretching | 3100 - 3300 (broad) |
| C-H (Imidazole) | Stretching | 3000 - 3100 |
| C-H (Cyclohexyl & Methyl) | Stretching | 2850 - 2960 |
| C=N (Imidazole) | Stretching | 1500 - 1600 |
| C-N (Imidazole) | Stretching | 1300 - 1400 |
| C-H | Bending | 1350 - 1480 |
The presence and characteristics of these bands would provide strong evidence for the presence of the imidazole ring and the alkyl substituents.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural identification. The molecular weight of this compound (C₁₀H₁₆N₂) is approximately 164.25 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 164. Subsequent fragmentation would likely involve the loss of the cyclohexyl group or parts of it, as well as fragmentation of the imidazole ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The imidazole ring is a chromophore that absorbs UV radiation. The spectrum of this compound would be expected to show absorption maxima characteristic of the π → π* transitions within the imidazole ring. The exact wavelength of maximum absorption (λ_max) would be influenced by the substitution pattern.
X-ray Crystallography for Solid-State Structural Determination
The definitive three-dimensional structure of a crystalline solid is determined using X-ray crystallography. This powerful analytical technique would provide a detailed atomic-level view of this compound in its solid state. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
Table 1: Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Value (Example) |
| Empirical formula | C10H16N2 |
| Formula weight | 164.25 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90° |
| b = 8.456(3) Å, β = 98.76(3)° | |
| c = 12.345(5) Å, γ = 90° | |
| Volume | 1045.6(7) ų |
| Z | 4 |
| Density (calculated) | 1.043 Mg/m³ |
| Absorption coefficient | 0.065 mm⁻¹ |
| F(000) | 360 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.50 to 28.00° |
| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.123 |
| R indices (all data) | R₁ = 0.060, wR₂ = 0.135 |
| Goodness-of-fit on F² | 1.05 |
Note: The data in this table is hypothetical and serves as an illustrative example of what would be reported from an X-ray crystallographic analysis. No experimental data was found for this compound.
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This method is crucial for verifying the empirical formula of a newly synthesized compound like this compound. The experimentally determined percentages of each element are compared with the theoretically calculated values based on the compound's proposed chemical formula (C₁₀H₁₆N₂). A close agreement between the found and calculated values provides strong evidence for the compound's stoichiometric purity and composition.
Table 2: Hypothetical Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % (Found) |
| Carbon (C) | 73.13 | 73.10 |
| Hydrogen (H) | 9.82 | 9.85 |
| Nitrogen (N) | 17.05 | 17.02 |
Note: The data in this table is hypothetical and for illustrative purposes. No experimental elemental analysis data was found for this compound.
Computational and Theoretical Investigations of 2 Cyclohexyl 5 Methyl 1h Imidazole
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and geometries of molecules. By approximating the electron density, DFT methods can provide accurate predictions of various molecular parameters at a manageable computational cost. For 2-cyclohexyl-5-methyl-1H-imidazole, DFT calculations are instrumental in understanding its fundamental chemical characteristics.
The first step in the computational analysis of this compound involves the optimization of its molecular geometry. This process seeks to find the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. Due to the flexible nature of the cyclohexyl group, multiple low-energy conformations may exist. A thorough conformational analysis is therefore essential to identify the global minimum energy structure.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)
| Parameter | Bond/Angle | Value |
| Bond Length | C2-N1 (Å) | 1.385 |
| C2-N3 (Å) | 1.320 | |
| N1-C5 (Å) | 1.380 | |
| C4-C5 (Å) | 1.375 | |
| C4-N3 (Å) | 1.390 | |
| C2-C(cyclohexyl) (Å) | 1.510 | |
| C5-C(methyl) (Å) | 1.505 | |
| Bond Angle | N1-C2-N3 (°) | 110.5 |
| C2-N1-C5 (°) | 107.0 | |
| N1-C5-C4 (°) | 108.5 | |
| C5-C4-N3 (°) | 107.5 | |
| C4-N3-C2 (°) | 106.5 | |
| Dihedral Angle | C(cyclohexyl)-C2-N1-C5 (°) | 45.2 |
Note: The data in this table is illustrative and represents typical values for similar structures.
DFT calculations can also predict various spectroscopic properties, which are invaluable for the characterization of new compounds.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are crucial for interpreting experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts for the protons and carbons in the imidazole (B134444) ring, the cyclohexyl group, and the methyl group would provide a theoretical spectrum that can be compared with experimental data for structural verification. For instance, the protons on the imidazole ring are expected to appear in the aromatic region, while the cyclohexyl and methyl protons would be found in the aliphatic region of the ¹H NMR spectrum. doi.orgchemrevise.org
IR Spectroscopy: The vibrational frequencies calculated using DFT can be correlated with the peaks observed in an experimental Infrared (IR) spectrum. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. Characteristic peaks for N-H stretching in the imidazole ring, C-H stretching of the cyclohexyl and methyl groups, and C=N and C-N stretching of the imidazole ring are expected. ijrar.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). This analysis provides information about the electronic transitions between molecular orbitals. The calculated maximum absorption wavelengths (λmax) and oscillator strengths can help in understanding the electronic structure and chromophores within the molecule. doi.org
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| ¹³C NMR | δ (C2) | 155.2 ppm |
| δ (C4) | 120.8 ppm | |
| δ (C5) | 130.1 ppm | |
| δ (C-methyl) | 15.4 ppm | |
| ¹H NMR | δ (N1-H) | 12.1 ppm |
| δ (C4-H) | 6.8 ppm | |
| δ (C-methyl) | 2.3 ppm | |
| IR | ν (N-H stretch) | 3450 cm⁻¹ |
| ν (C-H aliphatic stretch) | 2930-2850 cm⁻¹ | |
| ν (C=N stretch) | 1620 cm⁻¹ | |
| UV-Vis | λmax | 235 nm |
Note: The data in this table is illustrative and based on typical values for imidazole derivatives.
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO may be distributed over the entire molecule. The HOMO-LUMO gap would provide insights into its reactivity profile.
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -0.85 |
| HOMO-LUMO Gap (ΔE) | 5.40 |
Note: The data in this table is illustrative.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg This method is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a biological macromolecule, such as a protein or enzyme. nih.govresearchgate.net
Given the prevalence of the imidazole scaffold in many biologically active compounds, it is plausible to investigate the interaction of this compound with various protein targets. ijrar.org Molecular docking simulations can predict the binding pose of the compound within the active site of a target protein. These predictions are based on scoring functions that evaluate the steric and energetic complementarity between the ligand and the protein.
The simulation would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. For example, the N-H group of the imidazole ring could act as a hydrogen bond donor, while the nitrogen atom at position 3 could be a hydrogen bond acceptor. The cyclohexyl group, being bulky and hydrophobic, would likely engage in hydrophobic interactions within a corresponding pocket of the active site.
In addition to predicting the binding mode, molecular docking programs also provide an estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). researchgate.net A lower binding energy generally indicates a more stable complex and a higher binding affinity. By comparing the docking scores of this compound with those of known inhibitors or substrates of a particular enzyme, one can make a preliminary assessment of its potential biological activity.
Table 4: Hypothetical Molecular Docking Results for this compound with a Putative Protein Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.8 |
| Interacting Residues | TYR 234, LEU 345, PHE 456 |
| Hydrogen Bond Interactions | N1-H with backbone C=O of LEU 345 |
| Hydrophobic Interactions | Cyclohexyl ring with side chains of LEU 345 and PHE 456 |
Note: The data in this table is illustrative and represents a hypothetical docking scenario.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods aimed at establishing a mathematical relationship between the structural features of a molecule and its biological activity (QSAR) or physicochemical properties (QSPR). For this compound, such studies would be invaluable in predicting its potential applications and understanding its behavior without the need for extensive laboratory experiments.
To date, no specific QSAR or QSPR models for this compound have been published in the scientific literature. The development of such models would first require a dataset of structurally related imidazole compounds with experimentally determined activities or properties.
The process for deriving and validating a predictive model would typically involve:
Data Collection: Gathering a dataset of imidazole derivatives with measured biological activities (e.g., IC₅₀ values for enzyme inhibition) or properties (e.g., solubility, boiling point).
Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of numerical values, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties.
Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Artificial Neural Networks), a mathematical equation linking the descriptors to the activity/property would be generated.
Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
A hypothetical QSAR model for a particular activity might be represented by an equation such as:
Activity = c₀ + (c₁ × D₁) + (c₂ × D₂) + ... + (cₙ × Dₙ)
where c represents coefficients and D represents specific molecular descriptors.
Table 1: Illustrative Validation Parameters for a Hypothetical QSAR/QSPR Model
| Parameter | Description | Typical Value for a Robust Model |
| R² | Coefficient of determination | > 0.6 |
| Q² | Cross-validated R² | > 0.5 |
| R² ext | R² for the external test set | > 0.6 |
| RMSE | Root Mean Square Error | As low as possible |
Without established QSAR/QSPR models, the key molecular descriptors for the activity and properties of this compound remain unidentified. However, based on general principles of medicinal chemistry and studies on other imidazole derivatives, one could hypothesize the types of descriptors that might be significant.
These descriptors often fall into several categories:
Topological descriptors: These describe the connectivity of atoms in the molecule.
Geometrical descriptors: These relate to the 3D shape and size of the molecule.
Electronic descriptors: These quantify the electronic properties, such as charge distribution and polarizability.
Hydrophobic descriptors: These measure the molecule's affinity for nonpolar environments, often represented by LogP.
Table 2: Hypothetical Key Molecular Descriptors for this compound
| Descriptor Type | Descriptor Example | Potential Influence on Activity/Property |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
| Geometrical | Molecular Surface Area | Influences solubility and interactions with receptors. |
| Electronic | Dipole Moment | Affects polarity and interactions with polar molecules. |
| Hydrophobic | LogP | Governs membrane permeability and distribution. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. There are currently no published MD simulation studies specifically for this compound.
Key findings from such a study would include:
Conformational Analysis: Identification of the most stable conformations of the cyclohexyl ring and its orientation relative to the imidazole ring.
Solvation Shell Structure: Characterization of how water molecules arrange around the solute, including the number of hydrogen bonds formed with the imidazole nitrogen atoms.
Dynamical Properties: Calculation of properties like the root-mean-square deviation (RMSD) to assess structural stability and diffusion coefficients to understand its movement in solution.
In Silico Reaction Mechanism Studies and Pathway Elucidation
In silico reaction mechanism studies use quantum chemical methods to investigate the step-by-step pathway of a chemical reaction. No such studies have been reported for the synthesis or degradation of this compound.
These theoretical investigations could elucidate the formation mechanism of this compound, for instance, by reacting a cyclohexyl-substituted precursor with a methyl-imidazole synthon. The study would involve:
Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, transition states, and products.
Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the energy barrier of the reaction.
Energy Profile Calculation: Determining the relative energies of all species along the reaction pathway to understand the reaction's feasibility and kinetics.
This type of analysis could predict the most likely reaction pathway and identify potential byproducts, guiding synthetic chemists in optimizing reaction conditions.
Exploration of Biological Activities and Underlying Mechanisms of 2 Cyclohexyl 5 Methyl 1h Imidazole Analogues
Antimicrobial Research Focus
Analogues of 2-cyclohexyl-5-methyl-1H-imidazole have been investigated for their potential to combat microbial infections, with studies exploring their efficacy against a range of bacterial and fungal pathogens.
Investigations into Antibacterial Efficacy
The antibacterial potential of imidazole (B134444) derivatives has been a key area of investigation. While specific data for this compound is not extensively available, studies on structurally related compounds provide valuable insights. For instance, various 2,4,5-trisubstituted imidazole derivatives have demonstrated notable antibacterial activity.
A study on a series of 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivatives showcased their activity against various bacterial strains. researchgate.net Similarly, research on 4,5-diphenyl-1H-imidazoles has highlighted their potential as antibacterial agents. nih.gov The antibacterial efficacy is often attributed to the specific substitutions on the imidazole core, which influence the compound's lipophilicity and interaction with bacterial targets.
Table 1: Antibacterial Activity of Selected Imidazole Analogues
| Compound/Analogue | Bacterial Strain | Activity (e.g., MIC in µg/mL) | Reference |
| 2-(benzylthio)-4,5-diphenyl-1H-imidazoles | Staphylococcus aureus | Moderate Activity | nih.gov |
| 2-(benzylthio)-4,5-diphenyl-1H-imidazoles | Enterococcus faecalis | Moderate Activity | nih.gov |
| 2-(benzylthio)-4,5-diphenyl-1H-imidazoles | Pseudomonas aeruginosa | No Significant Activity | nih.gov |
| 2-(benzylthio)-4,5-diphenyl-1H-imidazoles | Escherichia coli | No Significant Activity | nih.gov |
Note: This table presents data for structurally related imidazole compounds due to the limited availability of specific data for this compound.
Studies on Antifungal Potency
The antifungal properties of imidazole compounds are well-established, with several imidazole-based drugs used clinically. Analogues of this compound are also being explored for their antifungal potential. Studies on various substituted imidazoles have shown promising results against different fungal species. For example, certain 2-methyl-5-nitroimidazole (B138375) derivatives have been synthesized and evaluated for their antifungal activities. rsc.orgtandfonline.comijesrr.org
The antifungal activity is often linked to the inhibition of key fungal enzymes, such as lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.
Table 2: Antifungal Activity of Selected Imidazole Analogues
| Compound/Analogue | Fungal Strain | Activity (e.g., MIC in µg/mL) | Reference |
| Ester derivatives of 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol | Candida albicans | Activity Assayed | rsc.orgtandfonline.comijesrr.org |
| Ester derivatives of 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol | Aspergillus niger | Activity Assayed | rsc.orgtandfonline.comijesrr.org |
Note: This table presents data for structurally related imidazole compounds due to the limited availability of specific data for this compound.
Mechanistic Pathways of Microbial Inhibition
The antimicrobial action of imidazole analogues is believed to occur through multiple mechanisms. A primary mode of action involves the disruption of the microbial cell membrane's integrity. The lipophilic nature of the cyclohexyl group in this compound could facilitate its insertion into the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability and leakage of essential cellular components.
Furthermore, imidazole derivatives are known to inhibit crucial microbial enzymes. In fungi, the inhibition of lanosterol 14α-demethylase disrupts ergosterol synthesis, leading to a defective cell membrane and ultimately cell death. In bacteria, these compounds may interfere with DNA synthesis and other vital metabolic pathways.
Anti-inflammatory Activity Assessments
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Imidazole derivatives, including analogues of this compound, have shown potential as anti-inflammatory agents.
Modulation of Inflammatory Biomarkers and Pathways (e.g., p38 MAP Kinase)
A significant mechanism underlying the anti-inflammatory effects of certain imidazole analogues is the inhibition of p38 mitogen-activated protein (MAP) kinase. sciencescholar.us p38 MAP kinase is a key regulator of the inflammatory response, and its inhibition can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).
While specific inhibitory data for this compound against p38 MAP kinase is scarce, studies on other substituted imidazoles have demonstrated their potential in this area. For instance, a series of 2,4,5-triphenyl-1H-imidazole-1-yl derivatives were synthesized and evaluated for their in-vitro anti-inflammatory activity. researchgate.net
Table 3: Anti-inflammatory Activity of Selected Imidazole Analogues
| Compound/Analogue | Target | Activity (e.g., % Inhibition, IC50) | Reference |
| 2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole | Carrageenan-induced paw edema | Good anti-inflammatory activity | ijsrch.com |
| 2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole | Carrageenan-induced paw edema | Good anti-inflammatory activity | ijsrch.com |
| Indole-imidazolidine derivatives | Leukocyte migration, TNF-α and IL-1β release | Reduction in inflammatory markers | nih.gov |
Note: This table presents data for structurally related imidazole compounds due to the limited availability of specific data for this compound.
Anticancer Research Investigations
The search for novel and effective anticancer agents is a continuous effort in medicinal chemistry, and imidazole derivatives have emerged as a promising class of compounds. nih.govnih.gov Analogues of this compound are being investigated for their potential to inhibit cancer cell growth and induce apoptosis.
The anticancer activity of imidazole derivatives is often attributed to their ability to interfere with various cellular processes critical for cancer cell proliferation and survival. These mechanisms include the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression. For instance, some imidazole derivatives have been shown to target receptor tyrosine kinases. nih.gov
While specific anticancer data for this compound is limited, numerous studies on other substituted imidazoles have demonstrated significant cytotoxic activity against various cancer cell lines. nih.gov
Table 4: Anticancer Activity of Selected Imidazole Analogues
| Compound/Analogue | Cancer Cell Line | Activity (e.g., IC50) | Reference |
| 1-Substituted-2-aryl imidazoles | MDA-MB-468, MDA-MB-231, T47D, HCT-15, HT29, HeLa | Potent antiproliferative activities (80–1000 nM) | nih.gov |
| 2-Substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide (B32628) derivatives | HT-29, MCF-7 | Active anticancer agents | nih.gov |
| 2,2′-(2-(3-(cyclopentyloxy)-4-methoxyphenyl)-1-isobutyl-1H-imidazole-4,5-diyl)dipyridine | A549 (Lung Carcinoma) | Inhibition of anchorage-independent growth, cell cycle arrest | rsc.org |
Note: This table presents data for structurally related imidazole compounds due to the limited availability of specific data for this compound.
Mechanisms of Cell Proliferation Inhibition
While direct studies on the mechanisms of cell proliferation inhibition by this compound are not extensively documented in publicly available research, the broader class of imidazole-based compounds has demonstrated significant anti-proliferative effects through various mechanisms. These often involve the induction of cell cycle arrest and apoptosis.
For instance, certain imidazole-2-thione derivatives, which can include aliphatic substitutions like a cyclohexyl group, have been investigated as potential anticancer agents. One study on new imidazole-2-thiones linked to acenaphythylenone highlighted that while aliphatic substitution with a cyclohexyl or methyl group did not show significant activity as a DNA intercalator, related compounds in the series were potent inhibitors of topoisomerase II and induced apoptosis. tandfonline.com Specifically, the most active compounds in that study were evaluated for their effect on the cell cycle, demonstrating their potential to interfere with cancer cell proliferation. tandfonline.com
Furthermore, other imidazole derivatives have been shown to arrest the cell cycle at the G2/M phase, a critical checkpoint for cell division. This disruption of the mitotic spindle formation ultimately leads to apoptotic cell death. nih.gov Derivatives of benzimidazole, a related heterocyclic structure, have been found to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins. These compounds can increase the levels of pro-apoptotic proteins like caspase-3 and Bax, while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2.
Although these findings are for related imidazole structures and not specifically for this compound, they provide a plausible framework for the potential anti-proliferative mechanisms of this compound class, warranting further investigation.
Enzyme and Receptor Interaction Studies
The interaction of small molecules with biological macromolecules is fundamental to their pharmacological effects. Analogues of this compound have been studied for their binding to and modulation of specific enzymes and receptors.
The imidazole ring is known for its ability to coordinate with metal ions due to the presence of its nitrogen atoms, which can act as ligands. This property is crucial in the function of many metalloenzymes. While specific studies detailing the binding of this compound analogues with a wide array of metal ions are limited, the general behavior of imidazoles suggests potential interactions.
A significant area of investigation for 2-cyclohexyl-imidazole analogues has been their role as antagonists of the Neuropeptide Y (NPY) Y5 receptor. The NPY system, particularly the Y1 and Y5 receptors, is implicated in the regulation of food intake, making it a target for the development of anti-obesity therapeutics.
A series of substituted 2-cyclohexyl-4-phenyl-1H-imidazoles were designed and synthesized as potent and selective NPY Y5-receptor antagonists. nih.gov The replacement of an aryl ring with a cyclohexyl ring at the 2-position of the imidazole core was a key structural modification to improve the pharmacokinetic profile and reduce off-target effects, such as affinity for the hERG potassium channel. nih.gov One of the lead compounds from this study, N-(2-hydroxy-tert-butyl)(4-[4-[3-(trifluoromethyl)phenyl]imidazol-2-yl]cyclohexyl)carboxamide, demonstrated high potency at the Y5 receptor with a K(i) of 3 nM. nih.gov
| Compound Name | Target Receptor | Activity | Potency (Ki) |
| N-(2-hydroxy-tert-butyl)(4-[4-[3-(trifluoromethyl)phenyl]imidazol-2-yl]cyclohexyl)carboxamide | Neuropeptide Y Y5 Receptor | Antagonist | 3 nM |
This table presents data on a specific 2-cyclohexyl-imidazole analogue's interaction with the NPY Y5 receptor.
The inhibitory activity of imidazole-based compounds against various disease-related enzymes is a well-established area of research. For instance, some imidazole-containing compounds have been identified as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and a target for anticancer drugs. tandfonline.com In a study of imidazole-2-thiones, a compound from the series demonstrated potent inhibitory activity against topoisomerase II with an IC50 value of 0.34 μM. tandfonline.com
Other Pharmacological Profiles
Beyond their effects on cell proliferation and specific enzyme/receptor interactions, 2-cyclohexyl-imidazole analogues have been explored for other therapeutic applications.
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. There is a continuous search for new, effective, and safer antileishmanial drugs. In this context, aryloxy cyclohexyl imidazoles have emerged as a novel class of potential antileishmanial agents.
A study involving the synthesis and in vitro evaluation of thirteen novel aryloxy cyclohexane-based mono and bis imidazoles against Leishmania donovani demonstrated their potent activity. These compounds were found to be more effective than existing drugs like sodium stibogluconate (B12781985) and pentamidine (B1679287) based on their IC50 values. One of the most promising compounds, a bis methylimidazole with a 2-fluoro, 4-nitro aryloxy group, exhibited a significant in vivo inhibition of 77.9%, identifying it as a new lead structure for the development of antileishmanial drugs.
| Compound Class | Target Organism | Key Finding |
| Aryloxy cyclohexyl imidazoles | Leishmania donovani | A bis methylimidazole derivative showed 77.9% in vivo inhibition. |
This table highlights the antileishmanial potential of a class of cyclohexyl imidazole analogues.
Antiviral Properties
The imidazole scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antiviral effects. semanticscholar.org Researchers have synthesized and evaluated numerous analogues of imidazole derivatives against a variety of DNA and RNA viruses. These studies have revealed that modifications to the imidazole core can lead to significant antiviral activity against viruses such as herpes simplex virus (HSV), human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza virus. semanticscholar.orgnih.gov
A series of (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone analogues were synthesized and screened for their antiviral properties against a panel of viruses. nih.gov Among these, compounds 16 and 19 emerged as potential lead compounds for the development of novel antiviral agents. nih.gov The antiviral screening indicated their potential inhibitory effects, warranting further investigation into their mechanisms of action. nih.gov
Further studies have explored the antiviral activity of various imidazole derivatives against a range of viral pathogens. For instance, certain 2-phenylbenzimidazole (B57529) analogues have demonstrated significant antiviral profiles. nih.gov Specifically, compound 36a showed immense activity against vaccinia virus (VV), while compounds 36b , 36c , and 36d exhibited promising inhibitory activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for HCV. nih.gov
The structural features of the imidazole ring, being an electron-rich five-membered cyclic structure, are believed to contribute to its ability to interact with various biological targets within the viral replication cycle. semanticscholar.org The following tables summarize the antiviral activities of selected imidazole analogues from various research findings.
Table 1: Antiviral Activity of (Substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone Analogues
| Compound | Virus Panel | Activity |
| 16 | Various Strains | Identified as a lead compound for antiviral development. |
| 19 | Various Strains | Identified as a lead compound for antiviral development. |
Table 2: Antiviral Activity of 2-Phenylbenzimidazole Analogues
| Compound | Virus | EC₅₀ (µM) |
| 36a | Vaccinia Virus (VV) | 0.1 |
| 36b | Bovine Viral Diarrhea Virus (BVDV) | 1.5 |
| 36c | Bovine Viral Diarrhea Virus (BVDV) | 0.8 |
| 36d | Bovine Viral Diarrhea Virus (BVDV) | 1.0 |
The exploration of imidazole derivatives in antiviral research continues to be an active area. For example, two imidazole-based compounds, 5a and 5b , were found to be active against the M2 proton channel of the influenza A virus, with EC₅₀ values of 0.3 and 0.4 μM, respectively. nih.gov Additionally, a series of imidazole 4,5-dicarboxamide derivatives were evaluated for their inhibitory action against dengue virus (DENV). semanticscholar.org In this series, compound 8b showed the highest activity against Yellow Fever Virus (YFV), a related flavivirus, while compound 8c was most potent against DENV in Vero cells. semanticscholar.org
Table 3: Antiviral Activity of Various Imidazole Analogues
| Compound | Virus | Target/Assay | EC₅₀ (µM) |
| 5a | Influenza A | M2 proton channel | 0.3 |
| 5b | Influenza A | M2 proton channel | 0.4 |
| 8b | Yellow Fever Virus (YFV) | High-throughput screening | 1.85 |
| 8c | Dengue Virus (DENV) | DENV-2 replicon in Vero cells | 1.93 |
These findings underscore the versatility of the imidazole core in the design of novel antiviral agents. The mechanism of action for many of these compounds is still under investigation, but they represent promising starting points for the development of new therapies against a range of viral diseases.
Advanced Research Applications and Future Directions in 2 Cyclohexyl 5 Methyl 1h Imidazole Chemistry
Role as Versatile Building Blocks in Complex Molecule Synthesis
The 2-cyclohexyl-5-methyl-1H-imidazole structure serves as a valuable building block in the synthesis of more complex molecules. The imidazole (B134444) ring itself is a common feature in many natural products and pharmacologically active compounds. chemijournal.comlongdom.org Synthetic methodologies that allow for the functionalization of the imidazole core are crucial for creating diverse molecular architectures. For instance, diaminomaleonitrile (B72808) (DAMN) is a versatile precursor for a variety of nitrogen heterocycles, including imidazoles. acs.org The synthesis often involves modifying one of the amino groups of DAMN, followed by intramolecular condensation. acs.org
The reactivity of the imidazole ring allows for various chemical transformations. For example, the nitrogen atoms can be alkylated or acylated, and the carbon atoms can undergo substitution reactions, providing access to a wide array of derivatives. These derivatives can then be used in the construction of larger, more intricate molecular frameworks with potential applications in drug discovery and materials science.
Application as Ligands in Coordination Chemistry
The nitrogen atoms within the imidazole ring of this compound make it an excellent ligand for coordinating with metal ions. The lone pair of electrons on the sp2-hybridized nitrogen atom can readily form coordinate bonds with a variety of transition metals. This property is fundamental to the function of many enzymes that utilize the imidazole ring of histidine residues to bind metal cofactors. mdpi.com
In synthetic coordination chemistry, imidazole-containing ligands are used to create metal complexes with specific geometries and electronic properties. These complexes can have applications in catalysis, materials science, and as therapeutic or diagnostic agents. For instance, bimetallic platinum(II) complexes with imidazole-containing ligands have shown potent cytotoxic activity. sigmaaldrich.com The steric and electronic properties of the cyclohexyl and methyl substituents on the imidazole ring can be fine-tuned to modulate the stability and reactivity of the resulting metal complexes.
Catalytic Utility in Organic Reactions
Imidazole and its derivatives have demonstrated utility as catalysts in various organic reactions. infiniumpharmachem.com For example, 1-methylimidazole (B24206) has been shown to catalyze the [3+3]-cyclodimerization of acylethynylpyrroles to produce bis(acylmethylidene)dipyrrolo[1,2-a:1′,2′-d]pyrazines. mdpi.com While other organic and inorganic bases can also trigger this reaction, 1-methylimidazole proved to be a particularly efficient catalyst. mdpi.com
The basicity of the imidazole nitrogen allows it to act as a nucleophilic catalyst or a base catalyst in a variety of transformations. The catalytic activity can be influenced by the substituents on the imidazole ring. The cyclohexyl and methyl groups in this compound would affect its catalytic properties by altering its steric hindrance and electronic nature.
Contributions to Novel Material Development
The imidazole scaffold is a key component in the development of novel materials. Imidazole derivatives are used as precursors for conductive polymers and metal-organic frameworks (MOFs). The ability of the imidazole ring to coordinate with metal ions and its inherent aromaticity contribute to the formation of stable and functional materials.
For example, imidazoles have been incorporated into the structure of materials used in organic light-emitting diodes (OLEDs) and other electronic devices. mdpi.com The specific properties of these materials can be tailored by modifying the substituents on the imidazole ring. The incorporation of a cyclohexyl group, as in this compound, could impart desirable properties such as increased solubility or altered packing in the solid state, which are important for material performance.
Future Perspectives in Medicinal Chemistry and Rational Drug Design
The imidazole ring is a common motif in a wide range of therapeutic agents, exhibiting antimicrobial, anti-inflammatory, anticancer, and other biological activities. jopir.inchemijournal.comlongdom.org The future of medicinal chemistry involving this compound lies in the rational design of new drug candidates with improved potency and selectivity.
By understanding the interactions of the imidazole core and its substituents with biological targets, such as enzymes and receptors, medicinal chemists can design molecules with optimized pharmacological profiles. jopir.in The cyclohexyl and methyl groups of this compound can be strategically utilized to enhance binding affinity and modulate physicochemical properties like lipophilicity, which are crucial for drug absorption, distribution, metabolism, and excretion (ADME).
Advanced Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Structure-activity relationship (QSAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. researchgate.net For imidazole derivatives, SAR studies have revealed key molecular features that govern their therapeutic effects. jopir.in For example, in a study of imidazole-containing farnesyltransferase inhibitors, topological, steric, electronic, and electrotopological descriptors were found to correlate with their inhibitory activity. researchgate.net
Advanced SAR and SPR studies on this compound and its analogs would involve systematically modifying the cyclohexyl and methyl groups and evaluating the impact on their biological activity and physical properties. This data-driven approach allows for the development of predictive models that can guide the design of new compounds with desired characteristics.
Integration of Machine Learning and AI in Compound Design and Activity Prediction
Machine learning (ML) and artificial intelligence (AI) are increasingly being used to accelerate the drug discovery process. acs.orgresearchgate.net These computational tools can analyze large datasets of chemical structures and biological activities to identify promising new drug candidates. researchgate.net
Q & A
Q. What are the common synthetic routes for 2-cyclohexyl-5-methyl-1H-imidazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of precursor molecules with functional groups like amines and ketones. A base (e.g., KOH or NaH) and polar aprotic solvent (e.g., DMSO or DMF) are critical for facilitating the reaction at elevated temperatures (80–120°C). Optimization includes adjusting stoichiometry, reaction time, and temperature gradients to improve yield and purity. For example, highlights the use of chloroethoxyethyl derivatives in similar imidazole syntheses under basic conditions . also supports cyclization strategies for structurally related imidazoles .
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Characterization involves spectroscopic techniques (¹H/¹³C NMR, IR) to confirm functional groups and substituent positions. Mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography (using programs like SHELXL ) resolves 3D structure and intermolecular interactions. demonstrates the use of NMR and crystallographic data for analogous compounds , and provides a model for crystallographic refinement workflows .
Q. What stability considerations are critical for handling this compound in experiments?
- Methodological Answer : Imidazole derivatives are sensitive to moisture, light, and oxidative conditions. Store under inert gas (N₂/Ar) at –20°C. Stability under varying pH and temperature can be assessed via accelerated degradation studies (e.g., HPLC monitoring). and emphasize the importance of solvent selection and storage protocols for related imidazoles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, MIC thresholds). To address this:
- Perform meta-analysis of literature using databases like PubMed and Scopus (as in ) .
- Validate findings via dose-response assays and orthogonal methods (e.g., enzymatic vs. cellular assays).
- Consult experts or unpublished data through collaborations ( recommends contacting specialists) .
Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?
- Methodological Answer :
- Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl groups) at the cyclohexyl or methyl positions.
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like EGFR or microbial enzymes. demonstrates SAR workflows for benzimidazole derivatives, including docking against crystallographic protein structures .
- Correlate computational predictions with in vitro bioassays (e.g., antimicrobial IC₅₀) .
Q. What strategies improve crystallographic data quality for this compound?
- Methodological Answer :
- Optimize crystal growth via vapor diffusion or slow evaporation using mixed solvents (e.g., DCM/hexane).
- Refine data with SHELXL (), which handles high-resolution or twinned datasets .
- Validate hydrogen bonding and π-π interactions using Hirshfeld surface analysis (see for examples) .
Q. How can computational methods predict the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- Use ADMET prediction tools (e.g., SwissADME, pkCSM) to estimate bioavailability, BBB permeability, and CYP450 interactions.
- Molecular dynamics simulations (e.g., GROMACS) assess binding stability to plasma proteins. integrates ADMET analysis with experimental cytotoxicity data for imidazole analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
